Nesolicaftor, also known as PTI-428, is a compound classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. [, ] It is being investigated for its potential to improve the function of the CFTR protein in individuals with cystic fibrosis (CF). [] CFTR amplifiers work by increasing the activity of CFTR protein present at the cell surface. [] Nesolicaftor is intended to be used in combination with other CFTR modulators, such as elexacaftor/tezacaftor/ivacaftor (ETI), to further enhance their efficacy. []
Nesolicaftor is derived from ongoing research aimed at developing effective therapies for cystic fibrosis. It belongs to a class of drugs known as CFTR modulators, which include correctors and potentiators that aim to restore the function of the defective CFTR protein. The compound has been investigated in various clinical settings, showing potential to improve CFTR function in patients with specific mutations, particularly the F508del mutation, which is the most common mutation associated with cystic fibrosis .
The synthesis of nesolicaftor involves several key steps that utilize advanced organic chemistry techniques. The detailed synthetic route includes:
Nesolicaftor has a complex molecular structure characterized by several functional groups that facilitate its interaction with the CFTR protein. The molecular formula is CHFNOS, and its structural features include:
The three-dimensional conformation of nesolicaftor has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding sites on the CFTR protein .
Nesolicaftor undergoes various chemical reactions that are essential for its mechanism of action:
The mechanism of action of nesolicaftor primarily involves:
Nesolicaftor exhibits several notable physical and chemical properties:
These properties are critical for understanding how nesolicaftor behaves in biological systems and how it can be effectively administered .
Nesolicaftor has significant potential applications within scientific research and clinical practice:
Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes a cAMP-regulated chloride and bicarbonate channel critical for maintaining osmotic balance across epithelial surfaces. Over 2,000 CFTR mutations have been identified, categorized into six classes based on their molecular consequences [2] [10]:
CFTR dysfunction disrupts ion transport, leading to dehydrated airway surface liquid (ASL), acidic pH, and abnormal mucus accumulation. This environment impairs mucociliary clearance, facilitating chronic bacterial infections (e.g., Pseudomonas aeruginosa) and inflammation—the primary drivers of lung destruction in CF [4] [9]. Systemically, CFTR defects cause pancreatic insufficiency, hepatobiliary obstruction, and male infertility due to congenital absence of the vas deferens [2] [4].
Table 1: Classification of CFTR Mutations and Functional Impact
Class | Molecular Mechanism | Example Mutations | Residual Function |
---|---|---|---|
I | Premature termination codons | G542X, W1282X | None |
II | Defective trafficking/maturation | F508del, N1303K | Minimal |
III | Impaired channel gating | G551D, S1251N | None (with dysregulation) |
IV | Altered conductance/permeability | R117H, R334W | Partial |
V | Reduced synthesis/stability | A455E, 3849+10kbC→T | Partial |
VI | Accelerated turnover | Q1412X | Variable |
CFTR modulators are small molecules that target specific defects in mutant CFTR proteins:
The development of combination therapies—particularly triple regimens like elexacaftor/tezacaftor/ivacaftor (ETI)—has revolutionized CF care. ETI improved forced expiratory volume (ppFEV1) by 10–15% in F508del-homozygous patients by concurrently correcting trafficking defects and potentiating channel activity [5] [8]. However, ETI efficacy remains suboptimal in inflammatory microenvironments where cytokines like TGF-β1 suppress CFTR transcription [1]. This limitation spurred the development of amplifiers like nesolicaftor to target upstream CFTR synthesis.
Table 2: Classes of CFTR Modulators and Their Mechanisms
Modulator Class | Molecular Target | Primary Mutations Addressed | Representative Agents |
---|---|---|---|
Correctors | CFTR folding/trafficking machinery | Class II (F508del) | Lumacaftor, Tezacaftor, Elexacaftor |
Potentiators | CFTR channel gating | Class III/IV (G551D, R117H) | Ivacaftor |
Amplifiers | CFTR mRNA transcription/stability | All classes with low expression | Nesolicaftor (PTI-428) |
Nesolicaftor (PTI-428) is a first-in-class CFTR amplifier that enhances CFTR mRNA translation by stabilizing transcripts and boosting protein synthesis. Unlike correctors or potentiators, which act on mature CFTR proteins, nesolicaftor targets the fundamental deficit of reduced CFTR expression—a feature common across multiple mutation classes [1] [6]. Its mechanism involves:
Preclinical studies demonstrate nesolicaftor’s ability to rescue microRNA-mediated CFTR suppression (e.g., miR-145 overexpression) and restore ciliary beat frequency—a critical determinant of mucociliary clearance [1] [9]. This positions amplifiers as complementary agents for patients with residual inflammation or inadequate responses to existing modulators.
Table 3: Key Properties of Nesolicaftor (PTI-428)
Property | Detail |
---|---|
Chemical Class | Small-molecule amplifier |
Molecular Target | CFTR mRNA stability/translation |
Primary Biological Effect | ↑ CFTR protein synthesis (1.5–2.5 fold) |
Synergistic Combinations | Elexacaftor/tezacaftor/ivacaftor (ETI), Ivacaftor/tezacaftor |
Key Preclinical Outcomes | Rescued TGF-β1–induced CFTR suppression; Restored ciliary beating; Reduced IL-6/IL-8 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1